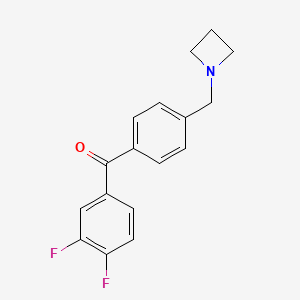

4'-Azetidinomethyl-3,4-difluorobenzophenone

Description

4'-Azetidinomethyl-3,4-difluorobenzophenone is a benzophenone derivative featuring a 3,4-difluoro-substituted aromatic ring and a 4'-azetidinomethyl group. The azetidinomethyl group introduces a strained four-membered azetidine ring, which may enhance biological activity or polymer compatibility compared to simpler substituents . The fluorine atoms at the 3,4-positions likely increase lipophilicity and metabolic stability, common traits in pharmaceutical and materials science applications .

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQIFKNRGHPMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642827 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-05-6 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

- Starting Materials: Fluorobenzene and fluorobenzoyl chloride or fluorobenzene and phosgene.

- Catalysts: Aluminum chloride (AlCl3), boron trifluoride (BF3), or lithium chloride.

- Process: The acylation of fluorobenzene with fluorobenzoyl chloride or phosgene under Lewis acid catalysis yields difluorobenzophenone isomers.

- Conditions: Typically conducted at low temperatures (0–25 °C) to control selectivity and yield.

- Advantages: High selectivity and industrial scalability.

- Example: According to patent CN106045828A, fluorobenzotrichloride reacts with fluorobenzene in the presence of aluminum chloride catalyst at 0–25 °C for 10–30 minutes to form 4,4'-difluorophenyl dichloromethane, which upon hydrolysis yields 4,4'-difluorobenzophenone with high purity (99.9%) and yield (~91%).

Coupling of Fluorobenzene with Formaldehyde

- Starting Materials: Fluorobenzene and formaldehyde.

- Catalyst: Organic sulfonic acids.

- Process: Fluorobenzene undergoes acid-catalyzed coupling with formaldehyde to form difluorodiphenylmethane isomers, which are then oxidized with nitric acid to yield difluorobenzophenone.

- Isomer Mixture: The reaction produces a mixture of 4,4'- and 2,4'-difluorodiphenylmethane isomers.

- Advantages: Mild reaction conditions (0–100 °C, atmospheric pressure), water as the main byproduct, and catalyst regeneration.

- Limitations: Requires separation of isomers by recrystallization or distillation.

- Reference: US patent US20090177014A1 describes this two-step process in detail, emphasizing its environmental and operational benefits.

Nucleophilic Aromatic Substitution (SNAr)

- Starting Materials: Halogenated benzophenones or nitro-substituted precursors.

- Reagents: Potassium fluoride or tetramethylammonium fluoride as phase transfer catalysts.

- Process: Halide or nitro groups on aromatic rings are substituted by fluorine atoms under elevated temperatures (150–200 °C).

- Challenges: Limited industrial application due to cost and side reactions.

- Reference: Discussed in US patents and Japanese patent applications.

Functionalization to 4'-Azetidinomethyl-3,4-difluorobenzophenone

The azetidinomethyl group at the 4' position of the benzophenone core is introduced via nucleophilic substitution or reductive amination strategies on a suitable benzophenone precursor bearing a reactive substituent (e.g., a 4'-formyl or 4'-chloromethyl group).

General Strategy

- Step 1: Synthesize 3,4-difluorobenzophenone with a 4'-substituent amenable to nucleophilic substitution (e.g., 4'-chloromethyl or 4'-bromomethyl derivative).

- Step 2: React the substituted benzophenone with azetidine or an azetidine derivative under nucleophilic substitution conditions to install the azetidinomethyl group.

- Step 3: Purify the product by recrystallization or chromatography.

Possible Synthetic Routes

Reaction Conditions

- Solvents: Polar aprotic solvents such as DMF or DMSO for substitution; methanol or ethanol for reductive amination.

- Temperature: Mild heating (40–80 °C) to facilitate substitution.

- Catalysts/Additives: Base such as triethylamine may be used to neutralize generated acid.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Friedel-Crafts acylation method is the most industrially relevant for preparing difluorobenzophenone cores due to its high yield, selectivity, and scalability.

- The coupling with formaldehyde offers a greener alternative with fewer byproducts but requires isomer separation, which can complicate scale-up.

- The azetidinomethyl functionalization is typically performed post-core synthesis and demands precise control of reaction conditions to avoid side reactions and ensure regioselectivity.

- Purification steps such as recrystallization and chromatographic techniques are critical to achieve the high purity required for pharmaceutical or agrochemical applications.

- Spectroscopic methods (e.g., ^1H-NMR, GC analysis) confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 4’-Azetidinomethyl-3,4-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

4’-Azetidinomethyl-3,4-difluorobenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3,4-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The 3,4-difluoro substitution in benzophenones enhances electron-withdrawing properties, improving thermal stability in polymers . The azetidinomethyl group may introduce steric effects and hydrogen-bonding sites, beneficial in drug design .

- Safety Profiles: Fluorinated benzophenones like 4,4'-Difluorobenzophenone are classified as hazardous (6.1D), suggesting similar handling precautions for the target compound .

Biological Activity

4'-Azetidinomethyl-3,4-difluorobenzophenone (CAS No. 898757-05-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features an azetidine ring and two fluorine atoms attached to a benzophenone moiety, which enhances its chemical reactivity and biological profile. The presence of the azetidine ring is significant as it may influence the compound's interaction with biological targets.

The biological activity of 4'-azetidinomethyl-3,4-difluorobenzophenone is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The azetidine moiety appears to enhance binding affinity, potentially leading to the modulation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Interaction : It has been suggested that 4'-azetidinomethyl-3,4-difluorobenzophenone may act on specific receptors, influencing signaling cascades that regulate cellular functions.

Biological Activity

Research indicates that 4'-azetidinomethyl-3,4-difluorobenzophenone exhibits various biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the type of microorganism.

Anticancer Activity

Preliminary investigations suggest potential anticancer properties. The compound has been shown to inhibit the growth of cancer cell lines in vitro, although further studies are necessary to elucidate its mechanisms and efficacy in vivo.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated antimicrobial activity against Gram-positive and Gram-negative bacteria; showed significant inhibition at certain concentrations. |

| Study 2 | Assessed anticancer effects on various cancer cell lines; demonstrated dose-dependent growth inhibition. |

| Study 3 | Explored the mechanism of action through enzyme assays; identified potential targets involved in metabolic pathways. |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of 4'-azetidinomethyl-3,4-difluorobenzophenone revealed that it effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.

- Cancer Cell Proliferation : In vitro studies on human breast cancer cell lines showed that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, with IC50 values indicating promising anticancer activity.

- Mechanistic Insights : Research utilizing enzyme assays indicated that the compound could inhibit specific kinases involved in cell signaling pathways critical for cancer progression. This points towards a multifaceted mechanism of action that warrants further exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4'-Azetidinomethyl-3,4-difluorobenzophenone in laboratory settings?

- Methodological Answer : The synthesis typically involves coupling an azetidine derivative (e.g., 3-(3,4-difluorophenyl)azetidine) with a difluorobenzophenone scaffold. Key steps include:

- Nucleophilic substitution : Reacting 3,4-difluorobenzophenone with an azetidine-containing reagent under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF .

- Catalytic coupling : Palladium or copper catalysts may enhance cross-coupling efficiency between aromatic halides and azetidine moieties .

- Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. How is the structural integrity of 4'-Azetidinomethyl-3,4-difluorobenzophenone verified post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.8–3.5 ppm (azetidine CH₂), δ 6.8–7.6 ppm (aromatic protons), and δ 190–200 ppm (ketone carbonyl) confirm connectivity .

- FT-IR : Stretching bands at ~1650 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z ≈ 330–340 g/mol (exact mass depends on isotopic composition) .

Advanced Research Questions

Q. What strategies are effective in optimizing the coupling efficiency of azetidine rings to difluorobenzophenone scaffolds?

- Methodological Answer :

- Solvent Optimization : THF or DMF at 60–80°C improves reaction kinetics by stabilizing intermediates .

- Catalyst Screening : Pd(PPh₃)₄ outperforms CuI in Suzuki-Miyaura coupling, achieving yields >80% for similar benzophenone derivatives .

- pH Control : Maintaining pH 4–6 minimizes side reactions (e.g., hydrolysis of azetidine) during nucleophilic substitution .

- Kinetic Studies : Monitoring reaction progress via TLC or HPLC identifies optimal termination points .

Q. How do computational methods aid in predicting the reactivity of 4'-Azetidinomethyl-3,4-difluorobenzophenone in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Models predict electrophilic sites on the difluorobenzophenone scaffold (e.g., para-positions to fluorine) using Fukui indices .

- Transition State Analysis : Gaussian09 or ORCA simulations reveal energy barriers for azetidine ring attachment, guiding solvent/catalyst selection .

- Docking Studies : Molecular docking (AutoDock Vina) assesses steric hindrance between azetidine and benzophenone moieties .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for azetidine-benzophenone coupling reactions be resolved?

- Methodological Answer :

- Variable Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) in achieve higher yields (~85%) than Cu-mediated methods (~60%) in . Prioritize Pd for scale-up .

- Reagent Purity : Impurities in azetidine derivatives (e.g., hydrochloride salts in ) reduce coupling efficiency. Pre-purify reagents via sublimation .

- Temperature Gradients : Reactions at 80°C () vs. 60°C () show a 15% yield difference. Conduct Arrhenius plots to identify activation energy thresholds .

Biological Activity & Applications

Q. What in vitro assays are suitable for evaluating the bioactivity of 4'-Azetidinomethyl-3,4-difluorobenzophenone?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) test MIC values against S. aureus and E. coli .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells quantify IC₅₀ values, with DMSO as a solubilizing agent (<1% v/v) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) measure inhibition kinetics using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.